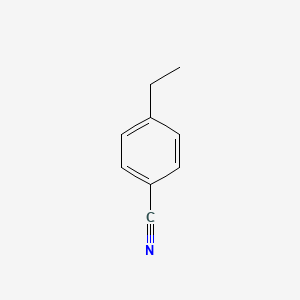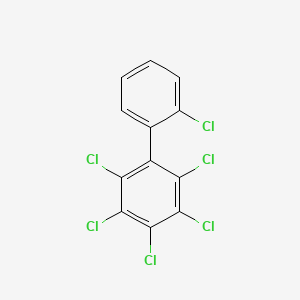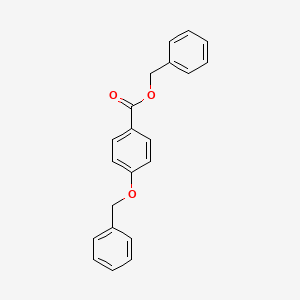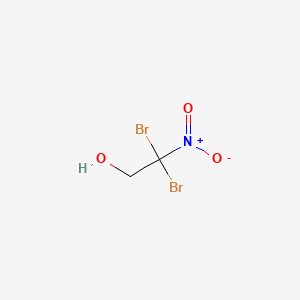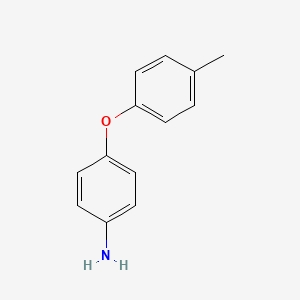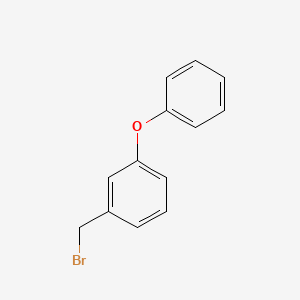![molecular formula C12H9N B1329717 1H-Benzo[g]indol CAS No. 233-34-1](/img/structure/B1329717.png)
1H-Benzo[g]indol
Descripción general
Descripción
Synthesis Analysis
The synthesis of various indole derivatives, including those related to 1H-Benz[g]indole, has been a subject of extensive research due to their biological importance and presence in pharmaceuticals. An efficient procedure for the synthesis of 1-[(triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one has been developed, which is a precursor for the direct alkynylation of indoles . Additionally, a copper-catalyzed enantioselective intramolecular carboamination process has been described for the synthesis of hexahydro-1H-benz[f]indoles, which is significant for creating complex molecules with high stereoselectivity . Moreover, the synthesis of 5-hydroxy benzo[g]indoles through four-component domino condensations has been reported, showcasing a metal-free thermal cyclization approach . Other methods include rhodium-catalyzed C-H annulation for the synthesis of 1H-indole-2,3-dicarboxylates , and a photo-induced regioselective synthesis of 1H-benz[f]indole-4,9-diones .
Molecular Structure Analysis
The molecular structures of indole derivatives are crucial for their biological activity and fluorescence properties. For instance, the synthesized 5-hydroxy benzo[g]indoles exhibit fluorescence activity and can act as sensors for Fe(III) ions, with the interaction being confirmed through 1H NMR titration . The structural assignments of novel fluorescent building blocks derived from 1,1,2-trimethyl-1H-benzo[e]indole have been elucidated using NMR spectroscopy and single crystal X-ray analyses .
Chemical Reactions Analysis
Indole derivatives participate in various chemical reactions that are essential for their functionalization and application. The synthesis of 1H-pyrrolo[3,2-g]quinoline-4,9-diones and 4,9-dioxo-4,9-dihydro-1H-benzo[f]indoles involves reactions that have shown promising antifungal activity . The microwave-assisted annulation reaction of 1,1,2-trimethyl-1H-benzo[e]indole with acrylic acid derivatives is another example of chemical transformation leading to functionalized indole scaffolds .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The fluorescence "Turn-off" sensing of Fe(III) ions by 5-hydroxy benzo[g]indoles is a notable physical property, which is accompanied by a UV-Vis spectral change and a visible color change under UV radiation . The optical properties of benzo[e]indoline derivatives have been studied, revealing their potential in fluorescence applications .
Relevant Case Studies
Several case studies highlight the importance of indole derivatives. The synthesis of a known 5-HT(1A) receptor antagonist using the copper-catalyzed carboamination method demonstrates the relevance of these compounds in medicinal chemistry . The antifungal activity of synthesized 1H-pyrrolo[3,2-g]quinoline-4,9-diones and 4,9-dioxo-4,9-dihydro-1H-benzo[f]indoles indicates their potential as antifungal agents . Additionally, the synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole showcases a practical approach suitable for industrial preparation .
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados de 1H-Benzo[g]indol se han investigado por su potencial como agentes antivirales. Por ejemplo, los derivados de 6-amino-4-sustituidoalquilo-1H-indol-2-sustituido carboxilato exhibieron actividad inhibitoria contra la influenza A, con un compuesto que mostró una IC50 de 7,53 μmol/L . Además, se prepararon y probaron derivados de 4-alquilo-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida contra una gama de virus de ARN y ADN, mostrando potentes propiedades antivirales .
Inmunomoduladores anticancerígenos
El núcleo de indol es un componente clave en la síntesis de inmunomoduladores anticancerígenos. Los derivados de indol, como las piridil-etenil-indoles, se han utilizado como reactivos para la preparación de inhibidores de la triptófano dioxigenasa, que se exploran por su potencial en el tratamiento del cáncer .
Aplicaciones biológicas y clínicas
Los derivados de indol son conocidos por sus amplias actividades biológicas. Se ha encontrado que poseen actividades antimicrobianas, antituberculosas, antidiabéticas, antimaláricas y anticolinesterásicas, entre otras. Esto los hace valiosos en el desarrollo de nuevas posibilidades terapéuticas .
Propiedades ópticas
Los indoles y sus derivados son significativos en la ciencia de los materiales debido a sus interesantes propiedades ópticas. Se utilizan en la síntesis de sondas fluorescentes para aplicaciones de imagenología, como la imagenología en tiempo real de isquemia aguda y la imagenología de la expresión del receptor de integrina en tumores .
Química verde
La química del indol también es fundamental en el campo de la química verde. Se están desarrollando nuevas vías de síntesis y aplicaciones que se centran en la producción sostenible de derivados de indol. Estos métodos tienen como objetivo reducir el impacto ambiental de la síntesis química .
Actividad farmacológica
El andamiaje de indol es integral para muchas moléculas de fármacos sintéticos. Se une con alta afinidad a múltiples receptores, lo que es útil para desarrollar nuevos derivados con variadas actividades farmacológicas. El núcleo de indol también está presente en compuestos naturales como el triptófano y hormonas vegetales como el ácido indol-3-acético .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1H-benzo[g]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYWOHBEPVGIQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075202 | |
| Record name | 1H-Benz[g]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
233-34-1 | |
| Record name | 1H-Benz(g)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000233341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz[g]indole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Benz[g]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Benzo[g]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1H-benzo[g]indole?
A1: 1H-benzo[g]indole has the molecular formula C12H9N and a molecular weight of 167.21 g/mol.
Q2: Are there any spectroscopic data available for 1H-benzo[g]indole?
A2: Yes, studies utilizing various spectroscopic techniques have been conducted on 1H-benzo[g]indole and its derivatives. For instance, UV-Vis, FTIR, and scanning electron microscopy were employed to characterize the structure and morphology of electrochemically synthesized poly(1H-benzo[g]indole) films. [] These analyses provide insights into the polymer's properties and potential applications.
Q3: How can 4-chloro-5-hydroxy-1H-benzo[g]indoles be synthesized?
A3: 4-chloro-5-hydroxy-1H-benzo[g]indoles can be synthesized by reacting methyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propenoate or 3-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3-buten-2-one with primary amines. [, ] This reaction primarily yields the desired 1H-benzo[g]indoles alongside minor amounts of 1H-benzo[f]indole derivatives.
Q4: Can palladium catalysts be used in reactions involving 1H-benzo[g]indole derivatives?
A4: Yes, palladium catalysts have proven useful in reactions with 1H-benzo[g]indole derivatives. For example, a palladium-catalyzed reaction using acetyl oximes and isocyanides was developed to synthesize 2H-pyrrol-2-imines, which could be further transformed into 1H-benzo[g]indole-2,3-dione derivatives through acid hydrolysis. [] This highlights the versatility of palladium catalysis in constructing diverse heterocyclic compounds.
Q5: What is the role of copper in reactions with 2-alkynyl-1,8-bis(dimethylamino)naphthalenes leading to 1H-benzo[g]indoles?
A5: Copper plays a crucial role in directing the regioselectivity of the reaction, leading to the formation of specific 1H-benzo[g]indole isomers. In some cases, copper catalyzes an oxidative transformation to produce 3-aroylbenzo[g]indoles. [] The presence of copper alongside palladium allows for a switch in the electrophilic and nucleophilic sites of the acetylenic bond, influencing the reaction outcome.
Q6: What are the potential applications of poly(1H-benzo[g]indole) in electrochromic devices?
A6: Poly(1H-benzo[g]indole) (PBIn) exhibits promising electrochromic properties, making it suitable for use in electrochromic devices (ECDs). [] When combined with poly(3,4-ethylenedioxythiophene) (PEDOT) in an ECD, PBIn contributes to good optical contrast, high coloration efficiency, fast response time, improved optical memory, and long-term stability. [] This suggests its potential for applications in displays, smart windows, and other optoelectronic devices.
Q7: Can 1H-benzo[g]indole derivatives be used as building blocks for fluorescent materials?
A7: Yes, 1H-benzo[g]indole derivatives show promise as building blocks for deep blue fluorescent materials. Specifically, a 2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole core was used to create D–π–A–π–D deep blue fluorescent materials. [] These materials exhibit a stable efficiency curve at high luminance, highlighting their potential for organic light-emitting diode (OLED) applications.
Q8: Do any 1H-benzo[g]indole derivatives exhibit biological activity?
A8: Yes, several 1H-benzo[g]indole derivatives have shown promising biological activities. For instance, 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives exhibited cytotoxic activity against various human cancer cell lines. [] Additionally, benzo[g]indole-3-carboxylates, such as ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, demonstrated potent inhibition of human 5-lipoxygenase (5-LO). [] This enzyme plays a critical role in inflammatory processes, suggesting the potential of these derivatives as anti-inflammatory agents.
Q9: Have any structure-activity relationship (SAR) studies been conducted on 1H-benzo[g]indole derivatives?
A9: Yes, SAR studies have been conducted on certain 1H-benzo[g]indole derivatives. For example, research on 6,7,8,9-tetrahydro-N,N-di-n-propyl-3H-benzindol-8-amines investigated the effects of different substituents on serotonergic and dopaminergic activity. [] This research helped elucidate the structural features critical for modulating activity at specific receptor subtypes.
Q10: Are there any known applications of 1H-benzo[g]indole derivatives in drug discovery?
A10: While specific drugs based on 1H-benzo[g]indole are not yet commercially available, its derivatives have shown promise in drug discovery. For example, 4,5-dihydro-1H-benzo[g]indole-3-carboxamide derivatives were investigated for their D2-like binding affinity, suggesting their potential as therapeutic agents targeting dopamine receptors. [, ] Further research in this area could lead to the development of novel therapeutics for various neurological and psychiatric disorders.
Q11: Has computational chemistry been used to study 1H-benzo[g]indole and its derivatives?
A11: Yes, computational chemistry plays a crucial role in understanding the properties and behavior of 1H-benzo[g]indole and its derivatives. Quantum chemical calculations were employed to elucidate the polymerization mechanism of 1H-benzo[g]indole, revealing that polymerization mainly occurs at the C(2) and C(5) positions. [] Such computational studies provide valuable insights into the electronic structure and reactivity of these compounds.
Q12: Are there any known methods for analyzing and characterizing 1H-benzo[g]indole and its derivatives?
A12: Various analytical techniques are employed to characterize 1H-benzo[g]indole and its derivatives. These include spectroscopic methods like NMR (1H NMR and 13C NMR) and mass spectrometry (MS), as well as elemental analysis. [] These techniques provide valuable information about the compound's structure, purity, and other characteristics.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



